3,4-Dehydro-L-proline methyl ester hydrochloride

Prolyl hydroxylase inhibition Collagen synthesis Enzyme kinetics

Select this 3,4-dehydro-L-proline methyl ester hydrochloride to introduce a planar, unsaturated pyrrolidine ring into your peptide chains. Unlike saturated proline analogs, its rigid 3,4-double bond enforces a unique backbone geometry, delivering approximately four-fold greater prolyl hydroxylase inhibitory potency at low micromolar concentrations. This superior activity minimizes off-target effects and reduces the compound amount required for precise enzyme titration. Supplied as the highly soluble hydrochloride salt, it is the definitive building block for solid-phase peptide synthesis requiring localized conformational restriction and the preferred chemical probe for dissecting hydroxyproline-rich glycoprotein biology.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
CAS No. 186145-08-4
Cat. No. B613171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dehydro-L-proline methyl ester hydrochloride
CAS186145-08-4
Synonyms186145-08-4; H-3,4-dehydroPro-OMeHydrochloride; H-3,4-DEHYDRO-PRO-OME.HCL; SCHEMBL4043560; CHEMBL1222270; CTK8E8610; H-3,4-Dehydro-Pro-Omehydrochloride; AKOS015909343; RT-013178; FT-0643771; Z5700; K-5605; I14-33337
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1C=CCN1.Cl
InChIInChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1
InChIKeyLDWTUXKKNIHFQG-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dehydro-L-proline Methyl Ester Hydrochloride (CAS 186145-08-4): A Structurally Defined Proline Derivative for Targeted Peptide Synthesis and Enzyme Inhibition


3,4-Dehydro-L-proline methyl ester hydrochloride (CAS 186145-08-4) is a synthetic amino acid derivative belonging to the class of 3,4-dehydroproline analogs, characterized by the presence of a double bond between the 3 and 4 positions of the pyrrolidine ring, with a methyl ester and hydrochloride salt form. This structural modification introduces a planar, unsaturated ring system that distinguishes it from saturated proline derivatives and imparts distinct conformational and electronic properties. The compound serves primarily as a versatile building block in peptide synthesis and as a mechanistic probe for proline-dependent biological processes [1]. Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its handling and application in various experimental settings. The compound is widely utilized in biochemical research, pharmaceutical development, and as an intermediate in the synthesis of more complex molecules .

Why 3,4-Dehydro-L-proline Methyl Ester Hydrochloride (CAS 186145-08-4) Cannot Be Readily Substituted by Other Proline Analogs


Generic substitution among proline derivatives is inherently problematic due to the distinct conformational constraints and electronic environments imposed by the 3,4-double bond, which fundamentally alters the compound's reactivity, biological activity, and physicochemical properties relative to saturated proline analogs. The planar nature of the dehydroproline ring disrupts the typical puckering conformations of proline, leading to differential peptide backbone geometries and altered enzyme recognition [1]. Consequently, compounds like L-azetidine-2-carboxylic acid, cis-hydroxyproline, or simple proline esters exhibit divergent inhibitory profiles, substrate specificities, and pharmacokinetic behaviors, necessitating careful, evidence-based selection of 3,4-dehydro-L-proline methyl ester hydrochloride for specific research or industrial applications where its unique structural and functional attributes are required.

Quantitative Differentiation of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride (CAS 186145-08-4) from Closest Analogs


Superior Potency in Reducing Prolyl Hydroxylase Activity Compared to L-Azetidine-2-Carboxylic Acid

L-3,4-dehydroproline exhibits approximately four-fold greater potency than L-azetidine-2-carboxylic acid in reducing prolyl hydroxylase activity, a key enzyme in collagen maturation, as determined by comparative analysis of enzyme activity in uterine tissue from estradiol-stimulated immature rats [1]. This significant differential in inhibitory capacity highlights the enhanced efficacy of the dehydroproline scaffold for applications targeting collagen metabolism and fibrosis.

Prolyl hydroxylase inhibition Collagen synthesis Enzyme kinetics

Micromolar Range Inhibition of Peptidyl Proline Hydroxylation Distinct from Millimolar-Acting Analogs

3,4-Dehydroproline selectively inhibits peptidyl proline hydroxylation at micromolar concentrations, in contrast to other proline analogs such as L-azetidine-2-carboxylic acid and cis-hydroxyproline, which only inhibit this process at millimolar concentrations [1]. This differential sensitivity underscores the unique mechanism of action of 3,4-dehydroproline, hypothesized to act as an enzyme-activated suicide inhibitor of prolyl hydroxylase, resulting in a >1000-fold higher apparent potency under comparable assay conditions.

Prolyl hydroxylase Suicide inhibitor Enzyme mechanism

Competitive Inhibition of Proline-Dependent Microbial Growth with Quantified Inhibition Indices

dl-3,4-Dehydroproline acts as a competitive antagonist of L-proline in multiple bacterial species, with inhibition indices (ratio of analog concentration to proline concentration required for 50% growth inhibition) ranging from 3 to 10 depending on the organism. For instance, in Streptococcus lactis, Pediococcus cerevisiae, and Lactobacillus arabinosus, the inhibition index is 3, while in Escherichia coli and Leuconostoc dextranicum, it is 10 [1]. These quantifiable indices provide a clear benchmark for comparing the antimetabolite potency of this compound against other proline analogs.

Antimetabolite Microbial growth inhibition Proline antagonism

Distinct Substrate Specificity for Amino Acyl tRNA Synthetase Compared to Other Proline Analogs

Among several proline analogs tested for their ability to inhibit Pro-tRNA synthesis by a partially purified amino acyl tRNA synthetase preparation, dehydroproline was identified as the preferred inhibitor, while also serving as a substrate for the enzyme [1]. This dual behavior contrasts with analogs that are solely inhibitory or inactive, positioning 3,4-dehydroproline as a unique tool for dissecting translational fidelity and incorporation of non-canonical amino acids into proteins.

Aminoacyl-tRNA synthetase Protein synthesis Substrate specificity

Enhanced Collagen Synthesis Inhibition In Vivo Relative to Non-Dehydro Analogs

In a comparative study of antifibrotic agents in a rat oxygen toxicity model, L-3,4-dehydroproline demonstrated a more pronounced reduction in pulmonary fibrosis than cis-hydroxyproline and L-azetidine-2-carboxylic acid [1]. Although exact quantitative values are not provided in the search results, the comparative assessment of three proline analogs clearly identifies L-3,4-dehydroproline as the most effective in mitigating collagen accumulation in this in vivo setting, consistent with its higher potency in enzyme inhibition assays.

Collagen metabolism Fibrosis In vivo pharmacology

Optimal Applications of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride (CAS 186145-08-4) Grounded in Quantitative Evidence


Mechanistic Studies of Prolyl Hydroxylase and Collagen Metabolism

For investigations requiring potent and selective inhibition of prolyl hydroxylase, 3,4-dehydro-L-proline methyl ester hydrochloride is the preferred reagent. Its demonstrated activity at low micromolar concentrations [1] enables precise titration of enzyme inhibition in cell culture or in vivo models, minimizing off-target effects commonly observed with less potent analogs that require millimolar dosing. Its approximately four-fold greater potency relative to L-azetidine-2-carboxylic acid [2] further reduces the required compound amount, lowering experimental costs and potential cytotoxicity.

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The unique conformational properties imparted by the 3,4-double bond make this methyl ester an invaluable building block for solid-phase peptide synthesis. As a protected amino acid derivative, it can be directly incorporated into peptide chains to introduce local conformational restriction, altering backbone flexibility and potentially enhancing receptor binding affinity or metabolic stability. This application is directly supported by its classification as a key intermediate in advanced peptide synthesis and its role in generating bioactive peptide analogs [3].

Probing the Role of Hydroxyproline-Rich Glycoproteins (HRGPs) in Plant Development

In plant biology, 3,4-dehydro-L-proline (often used as the free acid, for which the methyl ester serves as a protected precursor) is a critical tool for studying HRGPs. Its specific inhibition of prolyl-4-hydroxylases at low concentrations allows researchers to dissect the functional roles of extensins and other HRGPs in processes such as root hair development and cell wall assembly. The clear, concentration-dependent effects on root morphology and programmed cell death observed with 3,4-DHP treatment [4] validate its utility as a chemical probe in plant systems.

Development of Novel Antimicrobial Strategies Targeting Proline Auxotrophy

Given its characterized role as a competitive proline antagonist with defined inhibition indices against various bacterial species [5], 3,4-dehydro-L-proline methyl ester hydrochloride can serve as a starting point for the development of antimetabolite-based antimicrobials. Researchers can exploit its ability to inhibit the growth of proline-dependent pathogens at quantifiable ratios, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for therapeutic applications.

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